molecular formula C18H19N5O B4484671 4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B4484671
M. Wt: 321.4 g/mol
InChI Key: UAAZUSHFOBRURJ-UHFFFAOYSA-N
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Description

4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazine ring fused with a benzimidazole ring, and a propoxyphenyl group attached to the triazine ring.

Future Directions

The future directions for this type of compound could involve further investigations into their synthesis, properties, and potential biological activities . They could also be studied for their potential use in the treatment of various diseases .

Mechanism of Action

Target of Action

The primary target of 4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and the metabolism of folate. It is involved in the reduction of dihydrofolate to tetrahydrofolate, a reaction that is vital for DNA synthesis.

Mode of Action

This compound interacts with DHFR, inhibiting its activity . The inhibition of DHFR leads to a decrease in the production of tetrahydrofolate, thereby disrupting DNA synthesis and cell division. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA . This disruption in the folate pathway leads to a decrease in DNA synthesis and cell division, affecting rapidly dividing cells in particular.

Result of Action

The result of the compound’s action is the inhibition of cell division, particularly in rapidly dividing cells . This can lead to the death of these cells, making the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the desired triazino-benzimidazole compound . Another method involves the use of acetone and piperidine as a catalyst to achieve the cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes several types of chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.

    Cyclization: Formation of cyclic compounds through intramolecular reactions.

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Common reagents used in these reactions include formaldehyde, acetone, and various nucleophiles. Reaction conditions often involve the use of solvents like dioxane and catalysts such as piperidine .

Major Products Formed

The major products formed from these reactions include various substituted triazino-benzimidazole derivatives, which can exhibit different biological activities depending on the substituents attached to the core structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazino-benzimidazole derivatives such as:

Uniqueness

What sets 4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxyphenyl group may enhance its ability to interact with certain biological targets, making it a unique candidate for further research and development .

Properties

IUPAC Name

4-(4-propoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-11-24-13-9-7-12(8-10-13)16-21-17(19)22-18-20-14-5-3-4-6-15(14)23(16)18/h3-10,16H,2,11H2,1H3,(H3,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAZUSHFOBRURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-propoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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